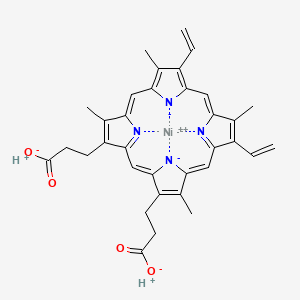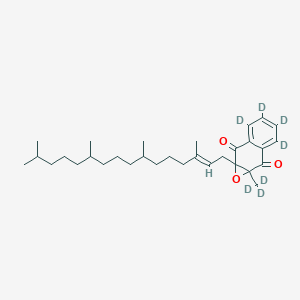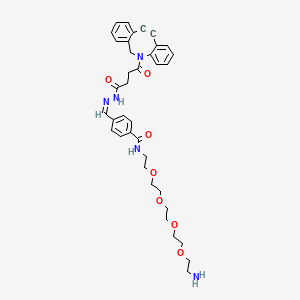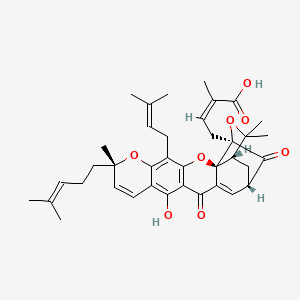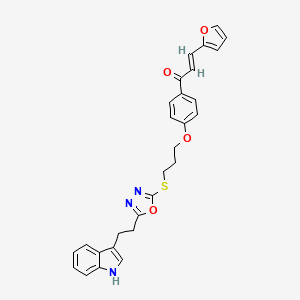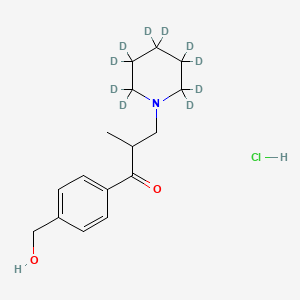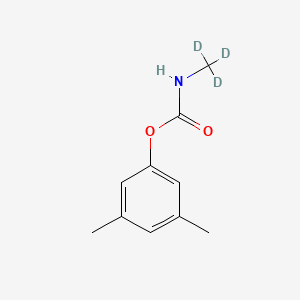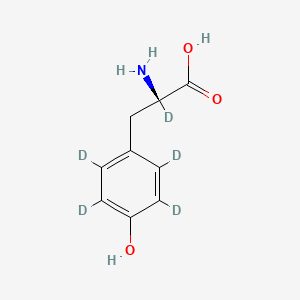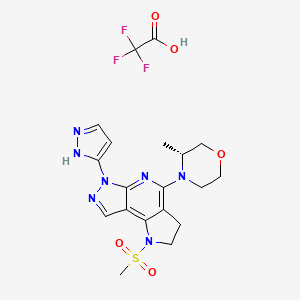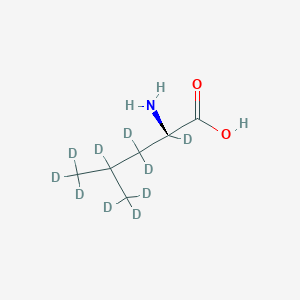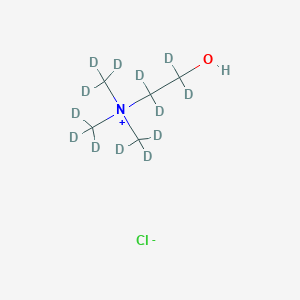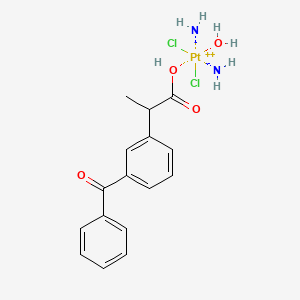
Antitumor agent-37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-37 is a compound known for its potent anti-proliferative and anti-metastasis activities. It induces serious DNA damage, leading to high expression of γ-H2AX and p53, and promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3 .
Preparation Methods
The synthesis of Antitumor agent-37 involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup. general methods include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Antitumor agent-37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antitumor agent-37 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of chemical reactions and to develop new synthetic methodologies.
Biology: It is used to study the cellular and molecular mechanisms of cancer and to develop new therapeutic strategies.
Medicine: It is used in preclinical and clinical studies to evaluate its efficacy and safety as an anticancer agent.
Industry: It is used in the development of new anticancer drugs and in the production of diagnostic and therapeutic agents .
Mechanism of Action
Antitumor agent-37 exerts its effects by inducing serious DNA damage, leading to high expression of γ-H2AX and p53. It promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3. Additionally, it significantly improves immune response by restraining the expression of PD-L1 to increase CD3+ and CD8+ T infiltrating cells in tumor tissues .
Comparison with Similar Compounds
Antitumor agent-37 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based compound used in chemotherapy.
Paclitaxel: A microtubule-stabilizing agent used in cancer treatment.
These comparisons highlight the uniqueness of this compound in terms of its mechanism of action, molecular targets, and therapeutic potential.
Properties
Molecular Formula |
C16H20Cl2N2O4Pt |
|---|---|
Molecular Weight |
570.3 g/mol |
IUPAC Name |
azanide;2-(3-benzoylphenyl)propanoic acid;dichloroplatinum(2+);hydrate |
InChI |
InChI=1S/C16H14O3.2ClH.2H2N.H2O.Pt/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;;;;;;/h2-11H,1H3,(H,18,19);2*1H;3*1H2;/q;;;2*-1;;+4/p-2 |
InChI Key |
KFCZSVKUOGQBQD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


